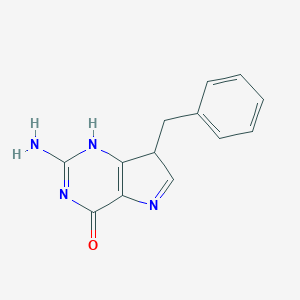

9-Benzyl-9-deazaguanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Benzyl-9-deazaguanine, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Case Studies and Clinical Research

- Study on T-cell Malignancies : A study demonstrated that the presence of BDG significantly increased the concentration of T-dGuo required to inhibit cell growth in CEM cells (a T-cell leukemia line) by approximately 50-fold compared to its absence. This suggests that BDG can effectively enhance the therapeutic index of T-dGuo against T-cell tumors .

- Combination Therapy : In combination with other agents, BDG has shown potential in treating various hematological malignancies. For instance, it was evaluated alongside forodesine, another PNP inhibitor, where it was found to influence the metabolism and efficacy of T-dGuo, potentially leading to improved outcomes in patients with resistant forms of leukemia .

Antiviral Applications

BDG has also been explored for its antiviral properties. Its ability to inhibit PNP makes it a candidate for developing therapies against viral infections that rely on purine metabolism.

- Research Findings : Studies indicate that BDG may play a role in designing antiviral drugs targeting diseases such as HIV and other viral infections. The compound's stability compared to traditional nucleoside analogs enhances its potential as a therapeutic agent .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of BDG is crucial for its application in clinical settings.

| Parameter | Value |

|---|---|

| Half-life | Varies based on formulation |

| Bioavailability | High |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that BDG is well-absorbed and metabolized, making it suitable for further clinical development .

Analyse Des Réactions Chimiques

Enzymatic Inhibition via Purine Nucleoside Phosphorylase (PNP) Interaction

9-Benzyl-9-deazaguanine acts as a non-competitive inhibitor of PNP, binding preferentially to the enzyme-substrate complex rather than the free enzyme. This interaction prevents the phosphorolysis of purine nucleosides like 6-thio-2'-deoxyguanosine (T-dGuo), altering downstream nucleotide metabolism in human cells .

Mechanistic Impact :

-

Inhibits T-dGuo conversion to 6-thioguanine nucleotides, forcing accumulation of T-dGMP instead of 6-thio-2'-deoxyguanosine triphosphate .

-

Reduces cellular growth inhibition efficacy of T-dGuo by ~50-fold when co-administered (8.0 µM concentration) .

| Parameter | Value (PNP Inhibition) | Comparison to Allopurinol |

|---|---|---|

| Inhibition constant (Kᵢ) | 55.1 ± 9.80 nM | 30× more potent |

| Mechanism | Non-competitive | Competitive |

Friedel-Crafts Alkylation and Acylation Reactions

The compound undergoes electrophilic substitution at the C-9 position under strong acidic conditions.

Acylation with Triflic Acid

Reaction with benzoyl chloride in triflic acid yields 9-benzoyl-9-deazaguanine , with subsequent hydrolysis under basic conditions (e.g., NaOH) to remove protective groups :

text2-Amino-9-deazaguanine + Benzoyl chloride → 9-Benzoyl-2-benzamido-9-deazaguanine → 9-Benzoyl-9-deazaguanine

Conditions :

-

Catalyst: Triflic acid (20 eq)

-

Temperature: 60–80°C

Benzylation via Carbocation Intermediates

Benzyl bromide reacts with 9-deazaguanine in triflic acid/acetic acid to form 8,9-dibenzylated derivatives , though selectivity for C-9 is challenging :

text9-Deazaguanine + Benzyl bromide → 8,9-Dibenzyl-9-deazaguanine (major)

Conditions :

-

Solvent: Glacial acetic acid or TFA

-

Catalyst: Triflic acid (4 eq) + AlCl₃ (for dichlorobenzyl derivatives)

Hydrazinolysis of Protective Groups

Compound A (protected 9-deazaguanine precursor) reacts with hydrazine hydrate to yield 9-deazaguanine:

textCompound A + Hydrazine hydrate → 9-Deazaguanine (B)

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Hydrazine hydrate | 80% (500 mL per 100g A) |

| Temperature | 100°C |

| Reaction time | 2 hours |

| Yield | 96% |

Metabolic Interactions in Human Cells

This compound alters nucleoside metabolism by:

-

Inducing accumulation of T-dGMP due to guanylate kinase’s inability to phosphorylate this metabolite .

Key Observations :

-

No detectable 6-thio-2'-deoxyguanosine triphosphate in CEM cells treated with this compound .

-

Synergistic effects with other purine analogs require careful evaluation of phosphorylation pathways .

Reactivity in Xanthine Oxidase Inhibition

Structural analogs like 3-nitrobenzoyl-9-deazaguanine (LSPN451) demonstrate that C-9 substituents critically influence enzymatic inhibition :

Propriétés

Numéro CAS |

151561-89-6 |

|---|---|

Formule moléculaire |

C13H12N4O |

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

2-amino-7-benzyl-3,7-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18) |

Clé InChI |

VGUWSIPLVTVCTO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C=NC3=C2N=C(NC3=O)N |

SMILES isomérique |

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |

SMILES canonique |

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |

Synonymes |

9-benzyl-9-deazaguanine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.